Enniatin B1

Description

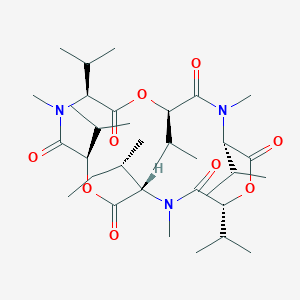

Enniatins are mycotoxins that appear in nature as a mixture of cyclohexadepsipeptides produced by bacteria, fungi, and plants. They may be found in contaminated cereal crops. Enniatins have various biological activities and can act as enzyme inhibitors, antifungal and antibacterial agents, and immunomodulatory substances. (L1965, A3055)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCSETXJXJTMKO-UMURLBKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891861 | |

| Record name | Enniatin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19914-20-6 | |

| Record name | Enniatin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENNIATIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1MZD05X9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enniatin B1: A Technical Guide to its Discovery, Isolation, and Characterization from Fusarium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest within the scientific community due to its diverse biological activities, including insecticidal, antifungal, and cytotoxic properties.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal culture, extraction, purification, and analytical identification. Quantitative data on production yields and bioactivity are summarized, and key experimental workflows and biosynthetic pathways are visualized to facilitate a deeper understanding of this promising molecule.

Introduction

Enniatins are a family of structurally related mycotoxins first discovered in 1947 as metabolites produced by Fusarium orthoceras var. enniatinum.[1] These compounds are cyclic hexadepsipeptides composed of alternating D-α-hydroxyisovaleric acid and N-methyl-L-amino acid residues.[1][2] Among the various analogues, this compound is one of the most prevalent and is frequently found as a natural contaminant in cereals.[2][3] Its lipophilic nature allows it to incorporate into cell membranes, forming ion-selective pores that disrupt cellular physiological cation levels, a characteristic linked to its broad biological activity.[2] This guide focuses on the technical aspects of working with this compound, providing detailed methodologies for its isolation from Fusarium cultures and subsequent characterization.

Fusarium Species and this compound Production

This compound is produced by a variety of Fusarium species. Several species have been identified as producers of this compound, often alongside other enniatin analogues and the related mycotoxin beauvericin.[1]

Table 1: Fusarium Species Known to Produce this compound and Other Enniatins

| Fusarium Species | Enniatins Produced | Reference |

| F. andiyazi | Enniatin A, B, B1 | [1] |

| F. thapsinum | Enniatin A, B, B1 | [1] |

| F. verticillioides | Enniatin A, B, B1 | [1] |

| F. proliferatum | Enniatin A, B, B1, Beauvericin | [1] |

| F. tricinctum | Enniatin A, A1, B, B1 | [4][5] |

| F. avenaceum | Enniatin A, B | [1] |

| F. acuminatum | Enniatin B2, B3, B4 | [6] |

| F. compactum | Enniatin B2, B3, B4 | [6] |

Production levels of enniatins can vary significantly depending on the Fusarium strain and the culture conditions. Studies have shown that solid culture media, such as potato dextrose agar (PDA), can yield higher amounts of enniatins compared to liquid fermentation media.[1]

Experimental Protocols

Fungal Culture and Enniatin Production

This protocol is a synthesized methodology based on practices for culturing Fusarium for mycotoxin production.

Objective: To cultivate a Fusarium species known to produce this compound for subsequent extraction.

Materials:

-

A pure culture of a known this compound-producing Fusarium strain (e.g., Fusarium tricinctum).

-

Potato Dextrose Agar (PDA) plates.

-

Sterile water.

-

Incubator.

Procedure:

-

Inoculate PDA plates with the Fusarium strain and incubate at 25°C in the dark for 7 days to obtain a mature mycelial culture.

-

Prepare the solid culture medium (e.g., 100 g of corn in a 500 mL flask, autoclaved).

-

Inoculate the solid medium with several agar plugs (approximately 1 cm²) from the mature PDA culture.

-

Incubate the solid culture at 25°C in the dark for 4 weeks.

Extraction of Enniatins

This protocol outlines a general procedure for extracting enniatins from a solid fungal culture.

Objective: To extract the crude mixture of enniatins from the fungal biomass.

Materials:

-

Methanol.

-

Dichloromethane.

-

Hexane.

-

Rotary evaporator.

-

Filter paper.

Procedure:

-

Dry the fungal mycelia and solid culture medium.

-

Extract the dried material with dichloromethane at room temperature for 24 hours.[7]

-

Filter the extract to remove solid fungal material.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Perform a liquid-liquid partition of the crude extract between hexane and a methanol/water mixture (e.g., 9:1 v/v) to separate the lipophilic enniatins into the hexane phase.[7]

-

Collect the hexane phase and evaporate the solvent to yield a crude enniatin mixture.

Purification of this compound

This section describes a multi-step chromatographic approach to purify this compound from the crude extract.

Objective: To isolate pure this compound from the crude enniatin mixture.

Materials:

-

Low-Pressure Liquid Chromatography (LPLC) system.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system.

-

Reversed-phase C18 column.

-

Acetonitrile.

-

Water.

Procedure:

-

Low-Pressure Liquid Chromatography (LPLC):

-

Dissolve the crude enniatin mixture in a minimal amount of methanol.

-

Load the dissolved extract onto an LPLC column packed with Amberlite XAD-7 resin.[4][5]

-

Elute with a stepwise gradient of methanol in water to separate the enniatin mixture from more polar and non-polar impurities.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify fractions containing enniatins.

-

-

Semi-preparative HPLC:

-

Pool the enniatin-containing fractions from the LPLC and evaporate the solvent.

-

Dissolve the residue in the mobile phase for HPLC.

-

Inject the sample onto a semi-preparative reversed-phase C18 column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water to separate the different enniatin analogues.

-

Monitor the elution profile with a UV detector (around 205 nm) and collect the peak corresponding to this compound.[1]

-

Characterization and Quantification

Objective: To confirm the identity and purity of the isolated this compound and to quantify its concentration.

Methods:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for confirming the structure and purity of the isolated compound.[4][5] The mass spectrometer will provide the molecular weight and fragmentation pattern characteristic of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for complete structural elucidation.

-

Quantitative Analysis: A validated LC-MS/MS method can be used for the precise quantification of this compound.[8]

Table 2: Analytical Parameters for this compound Quantification

| Parameter | Value | Method | Reference |

| Limit of Quantification (LOQ) | 0.2 ng/mL (in pig plasma) | LC-MS/MS | [8] |

| Limit of Detection (LOD) | ≤ 10 pg/mL (in pig plasma) | LC-MS/MS | [8] |

| Limit of Quantification (LOQ) | 1.5 mg/kg (in grain) | LC-MS/MS | [9] |

| Mean Recovery | 68 - 116% (in grain) | LC-MS/MS | [9] |

Quantitative Data

Table 3: Cytotoxicity of this compound

| Cell Line | Assay | IC₅₀ (µM) | Reference |

| Caco-2 (human colorectal adenocarcinoma) | MTT | 19.5 | [4][5] |

| H4IIE (rat hepatoma) | Not specified | - | [1] |

| Rat Liver Microsomes | ACAT Inhibition | 73 | [10] |

Visualizations

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Biosynthesis of this compound by Enniatin Synthetase (ESYN1).

Conclusion

This technical guide provides a foundational framework for the discovery, isolation, and characterization of this compound from Fusarium species. The detailed protocols and summarized data offer valuable resources for researchers and scientists in natural product chemistry, mycotoxicology, and drug development. The ionophoric nature and cytotoxic activities of this compound suggest its potential as a lead compound for further investigation in various therapeutic areas.[2][3] However, its prevalence as a mycotoxin in food and feed also necessitates robust and reliable methods for its detection and quantification to ensure food safety.[1] The methodologies and data presented herein are intended to support these ongoing research and development efforts.

References

- 1. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isolation and characterization of enniatins from Fusariumavenaceum DAOM 196490 | Semantic Scholar [semanticscholar.org]

- 8. Quantitative determination of the Fusarium mycotoxins beauvericin, enniatin A, A1, B and B1 in pig plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. selleckchem.com [selleckchem.com]

Enniatin B1 chemical structure and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin belonging to the enniatin family, which are secondary metabolites primarily produced by various species of Fusarium fungi.[1][2][3] These compounds are frequently found as contaminants in cereal grains.[4] this compound, like other enniatins, functions as an ionophore, selectively transporting monovalent cations across biological membranes.[1][5] This activity is linked to its wide range of biological effects, including antibiotic, insecticidal, and cytotoxic properties.[6][7] Due to its potential as an anticancer agent and its impact on food safety, this compound is a subject of significant interest in toxicological and pharmacological research.[6] This guide provides a detailed overview of the chemical structure, physicochemical properties, and key experimental methodologies related to this compound.

Chemical Structure

This compound is a cyclic molecule composed of three alternating units of N-methyl-L-amino acids and D-α-hydroxyisovaleric acid. Specifically, the structure of this compound consists of two molecules of N-methyl-L-valine and one molecule of N-methyl-L-isoleucine, linked by ester and peptide bonds to three molecules of D-α-hydroxyisovaleric acid.

Below is a 2D representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Identifier | ||

| IUPAC Name | (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| CAS Number | 19914-20-6 | |

| Molecular Properties | ||

| Molecular Formula | C₃₄H₅₉N₃O₉ | [1] |

| Molecular Weight | 653.85 g/mol | [1] |

| Physical Properties | ||

| Melting Point | 178.5 °C | [1] |

| Boiling Point | 833.8 ± 65.0 °C (Predicted) | |

| Density | 1.031 ± 0.06 g/cm³ (Predicted) | |

| Solubility | ||

| Water | Insoluble | [4] |

| Organic Solvents | Soluble in DMSO, ethanol, methanol, and DMF | [4] |

| Partition Coefficient | ||

| logP | Not experimentally determined. The related compound Enniatin B has a predicted XLogP3 value of 6.5. | |

| Acidity/Basicity | ||

| pKa | Not experimentally determined. The related compound Enniatin B has a predicted pKa of -1.08 ± 0.70. | [5] |

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the detection and quantification of this compound in various matrices, such as food, feed, and biological fluids.

a. Sample Preparation (Extraction and Clean-up)

The choice of extraction solvent and clean-up procedure depends on the sample matrix. A general workflow is outlined below.

b. Chromatographic Conditions

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

c. Mass Spectrometric Conditions

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

a. Sample Preparation

-

A sufficient amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

b. NMR Experiments

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the sequence of amino and hydroxy acids and the overall cyclic structure.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, including cytotoxicity against various cancer cell lines.[1] Its mechanisms of action are multifaceted, but two key pathways have been identified: the disruption of the Extracellular signal-regulated kinase (ERK) signaling pathway and the induction of apoptosis.

Disruption of the ERK Signaling Pathway

The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to decrease the phosphorylation and activation of ERK (p44/p42), thereby inhibiting cell proliferation.

Induction of Apoptosis

This compound can induce programmed cell death, or apoptosis, in cancer cells. This process involves the activation of caspases, a family of proteases that execute the apoptotic program. This compound has been shown to increase the activity of caspase-3 and caspase-9.[1] The induction of apoptosis can be triggered by various cellular stresses, including the disruption of ion homeostasis caused by the ionophoric activity of this compound.

Conclusion

This compound is a mycotoxin with a well-defined chemical structure and a range of physicochemical properties that underpin its biological activities. Its ability to act as an ionophore and modulate key cellular signaling pathways, such as the ERK pathway and apoptosis, makes it a molecule of significant interest for both its toxicological implications and its potential therapeutic applications. The experimental protocols outlined in this guide provide a foundation for the accurate detection, quantification, and structural analysis of this compound, which are essential for advancing research in these areas. Further investigation into its in vivo behavior and the full spectrum of its molecular targets will be crucial for a comprehensive understanding of its role in health and disease.

References

- 1. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotransformation of the Mycotoxin this compound by CYP P450 3A4 and Potential for Drug-Drug Interactions [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enniatin B | C33H57N3O9 | CID 164754 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fungal Biosynthesis of Enniatin B1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatins are a class of cyclic hexadepsipeptides produced by various species of the fungal genus Fusarium. These secondary metabolites exhibit a wide range of biological activities, including antibiotic, antifungal, insecticidal, and cytotoxic properties, making them of significant interest to the pharmaceutical and agrochemical industries. Enniatin B1, a prominent member of this family, has garnered particular attention for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound in fungi, with a focus on the core molecular machinery, quantitative production data, and detailed experimental protocols relevant to its study.

The Core of this compound Biosynthesis: The Enniatin Synthetase

The biosynthesis of this compound is a fascinating example of non-ribosomal peptide synthesis, a process distinct from the ribosome-mediated protein synthesis. The central enzyme responsible for this intricate process is the Enniatin Synthetase (ESYN1) , a large, multifunctional enzyme encoded by the esyn1 gene.[1][2]

Key Characteristics of Enniatin Synthetase:

-

A Non-Ribosomal Peptide Synthetase (NRPS): ESYN1 is a modular enzyme that synthesizes this compound in a stepwise fashion without the need for an mRNA template.[2]

-

Multifunctional Nature: This single polypeptide chain, with a molecular weight of approximately 347 kDa, contains multiple catalytic domains, each responsible for a specific step in the biosynthesis process.[3][4]

-

Modular Architecture: The enzyme is organized into modules, with each module responsible for the incorporation of one building block into the growing depsipeptide chain.[5]

The biosynthesis of this compound from its precursors, D-2-hydroxyisovaleric acid and L-valine, involves a series of coordinated enzymatic reactions catalyzed by the various domains of ESYN1. The process also requires S-adenosyl-L-methionine (SAM) as a methyl group donor for the N-methylation of the valine residues.[2]

The Biosynthesis Pathway of this compound

The synthesis of this compound is an iterative process that involves the sequential condensation of three dipeptidol units of D-2-hydroxyisovaleric acid-N-methyl-L-valine. The entire process is carried out by a single enniatin synthetase molecule, indicating an intramolecular reaction mechanism.[3]

The key steps in the biosynthesis are as follows:

-

Activation of Precursors: The synthesis is initiated by the adenylation (A) domains of ESYN1, which activate the carboxyl groups of D-2-hydroxyisovaleric acid and L-valine by converting them into adenylates.

-

Thiolation: The activated precursors are then transferred to the phosphopantetheine arms of the thiolation (T) domains (also known as peptidyl carrier protein or PCP domains).

-

N-methylation: The N-methyltransferase (M) domain, using SAM as a methyl donor, catalyzes the N-methylation of the L-valine residue attached to its corresponding T domain.

-

Condensation: The condensation (C) domains catalyze the formation of a peptide bond between the D-2-hydroxyisovaleric acid and the N-methyl-L-valine, forming a dipeptidol unit.

-

Iteration and Cyclization: This process is repeated three times. The final cyclization and release of the hexadepsipeptide, this compound, is also catalyzed by a C-domain.[6]

Quantitative Data on this compound Production

The production of this compound can vary significantly depending on the Fusarium species, the specific strain, and the culture conditions. The following tables summarize quantitative data on this compound production from various studies.

| Fusarium Species | Strain | Culture Medium | This compound Production (µg/g) | Reference |

| F. avenaceum | Multiple strains | Rice | Trace to 1,200 | [7] |

| F. tricinctum | Not specified | Corn (solid) | Not individually quantified | [8] |

| F. proliferatum | KSU 830 | FDM & PDA | Produced, but not individually quantified | [2] |

| F. fujikuroi | Multiple strains | FDM & PDA | Produced, but not individually quantified | [2] |

| Fusarium Species | Strain | Culture Medium | Total Enniatins (A, A1, B, B1) (mg/L) | Reference |

| F. tricinctum | Not specified | White Beans (solid) | 1,365 (after 18 days) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Fungal Culture and this compound Extraction

Objective: To cultivate Fusarium species and extract this compound for analysis.

Protocol:

-

Fungal Culture:

-

Extraction from Solid Culture (e.g., Rice):

-

Homogenize the fungal culture.

-

Extract the homogenized culture with a suitable organic solvent, such as acetonitrile/water (84:16, v/v) or methanol.

-

Filter the extract to remove solid debris.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in a known volume of a suitable solvent (e.g., methanol) for analysis.[8]

-

-

Extraction from Liquid Culture:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the mycelium and the culture filtrate separately with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and evaporate to dryness.

-

Redissolve the residue in a known volume of a suitable solvent for analysis.

-

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in fungal extracts.

Protocol:

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a modifier such as 0.1% formic acid or 5 mM ammonium formate.

-

Gradient: A typical gradient might start with a low percentage of B, increasing to a high percentage over several minutes to elute the enniatins.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL of the reconstituted extract.[10][11]

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored. For example, the [M+NH₄]⁺ adduct is often used as the precursor ion.

-

Quantification: A calibration curve is generated using certified this compound standards of known concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.[10][11]

-

Gene Expression Analysis of esyn1 by Real-Time RT-PCR

Objective: To quantify the expression level of the esyn1 gene, which correlates with the potential for this compound production.

Protocol:

-

RNA Extraction:

-

Harvest fungal mycelium from a culture at a specific growth stage.

-

Immediately freeze the mycelium in liquid nitrogen to preserve RNA integrity.

-

Grind the frozen mycelium to a fine powder.

-

Extract total RNA using a commercially available kit or a standard protocol (e.g., TRIzol method).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Primers: Design or use previously validated primers specific to the esyn1 gene. Also, include primers for a housekeeping gene (e.g., β-tubulin or actin) for normalization.

-

Reaction Mixture: Prepare a reaction mixture containing cDNA template, esyn1-specific primers, a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan), and a suitable PCR master mix.

-

Thermal Cycling: Perform the real-time PCR using a thermal cycler with the following general conditions:

-

Initial denaturation (e.g., 95°C for 5-10 min).

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15-30 s).

-

Annealing (e.g., 55-60°C for 30-60 s).

-

Extension (e.g., 72°C for 30-60 s).

-

-

Melt curve analysis (for SYBR Green assays) to verify the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative expression of the esyn1 gene using the ΔΔCt method, normalizing the data to the expression of the housekeeping gene.

-

Conclusion

The biosynthesis of this compound in fungi is a complex and highly regulated process orchestrated by the multifunctional enzyme, enniatin synthetase. Understanding this pathway at a molecular level is crucial for harnessing the potential of this compound in drug development and for mitigating its impact as a mycotoxin in agriculture. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and quantify this compound production and the underlying genetic regulation. Further research into the specific kinetic parameters of enniatin synthetase and the factors influencing its activity will undoubtedly pave the way for the targeted manipulation of this important biosynthetic pathway.

References

- 1. Molecular characterization of the enniatin synthetase gene encoding a multifunctional enzyme catalysing N-methyldepsipeptide formation in Fusarium scirpi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enniatin synthetase is a monomer with extended structure: evidence for an intramolecular reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arrangement of catalytic sites in the multifunctional enzyme enniatin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enniatin synthetases from different fusaria exhibiting distinct amino acid specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of enniatin production by solid-phase fermentation of Fusarium tricinctum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Pervasive Presence of Enniatin B1 in Cereal Crops: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1, a cyclic hexadepsipeptide mycotoxin, is an emerging contaminant of global concern predominantly found in a variety of cereal crops.[1] Produced by various Fusarium species, particularly Fusarium avenaceum, this secondary metabolite poses a potential risk to food and feed safety.[2][3] Its cytotoxic, antimicrobial, and ionophoric properties have garnered significant attention within the scientific community, necessitating a thorough understanding of its natural occurrence, biosynthesis, and the analytical methodologies for its detection. This technical guide provides an in-depth overview of the current knowledge on this compound in cereal agriculture, tailored for professionals in research and development.

Natural Occurrence and Quantitative Data

This compound is frequently detected in a wide range of cereal grains, including wheat, barley, maize, oats, and rye.[1][4] Its prevalence and concentration are influenced by a multitude of factors, including climatic conditions, geographical location, the specific Fusarium species present, and agricultural practices.[1] Co-contamination with other mycotoxins, such as deoxynivalenol (DON) and other enniatin analogues, is a common observation.[5]

A summary of reported this compound concentrations in various cereal crops is presented in the table below for comparative analysis.

| Cereal Crop | Country/Region | Number of Samples | Percentage of Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Reference |

| Wheat | Switzerland | 10 (grains) | 100 | 3 - 938 | - | [6] |

| Wheat | Switzerland | (flours) | 100 | 3 - 938 | - | [6] |

| Wheat-based products (flour, pasta, biscuits) | Romania | 16 | 38 | 2 - 3.7 | - | [7] |

| Wheat | Norway | - | - | up to 5800 | - | [5] |

| Barley | Finland | 38 (raw material) | 100 | up to 3240 | - | [5] |

| Maize | Denmark | - | - | up to 2600 | - | [5] |

| Cereals (general) | Europe | - | - | up to 3077 | - | [8] |

| Animal Feed (raw materials) | - | 39 | 6 | 36.3 - 113.2 | - | [5] |

| Animal Feed (complete) | - | 48 | - | 7.4 - 28.8 | - | [5] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process primarily orchestrated by the multifunctional enzyme, Enniatin Synthetase (ESYN1), which is encoded by the esyn1 gene.[9][10] This non-ribosomal peptide synthetase (NRPS) catalyzes the entire assembly of the cyclic depsipeptide from its fundamental precursors. The expression of the esyn1 gene is transcriptionally regulated, with studies showing an increase in gene transcription corresponding to higher enniatin production.[1][11]

The key precursors for this compound synthesis are:

-

L-valine and L-isoleucine: These branched-chain amino acids form the N-methylamino acid residues.

-

D-2-hydroxyisovaleric acid (D-Hiv): This α-hydroxy acid provides the other alternating unit.

-

S-adenosylmethionine (SAM): This molecule serves as the methyl group donor for the N-methylation of the amino acids.[9]

The biosynthetic pathway, catalyzed by the various domains of ESYN1, can be summarized in the following key steps:

-

Activation: The precursor amino acids (L-valine/L-isoleucine) and D-Hiv are activated to their corresponding adenylates.

-

Thioesterification: The activated residues are transferred to specific thiol groups on the enzyme.

-

N-methylation: The thioesterified amino acid is methylated using SAM.

-

Dipeptidol Formation: A depsipeptide bond is formed between the N-methylated amino acid and D-Hiv.

-

Elongation and Cyclization: Three of these dipeptidol units are sequentially condensed and then cyclized to form the final this compound molecule.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in complex cereal matrices necessitates robust analytical methodologies. The most commonly employed technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[7][12] Sample preparation is a critical step to ensure efficient extraction and minimize matrix effects.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS methodology has been adapted for the extraction of enniatins from cereal products.[7]

Materials:

-

Homogenized cereal sample (5 g)

-

50 mL PTFE centrifugal tubes

-

Distilled water

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Dispersive SPE sorbent (e.g., C18)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 25 mL of distilled water and sonicate for 15 minutes.

-

Add 10 mL of acetonitrile, 4 g of MgSO₄, and 1 g of NaCl.

-

Immediately shake the tube vigorously on a vortex for 30 seconds.

-

Centrifuge for 5 minutes at 4500 rpm at 5°C to induce phase separation.

-

Transfer the upper acetonitrile layer to a tube containing a dispersive SPE cleanup mixture (e.g., 900 mg MgSO₄ and 300 mg C18).

-

Vortex for 30 seconds and centrifuge for 1 minute at 1500 rpm at 5°C.

-

The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.[7]

Sample Preparation: Acetonitrile/Water Extraction

A simpler "dilute-and-shoot" approach is also frequently used.[13]

Materials:

-

Homogenized cereal sample (5-10 g)

-

50 mL extraction tube

-

Acetonitrile/water (80/20, v/v)

-

Horizontal shaker

-

Centrifuge

-

Syringe filter (0.2 µm PTFE)

Procedure:

-

Weigh 5-10 g of the homogenized sample into a 50 mL extraction tube.

-

Add 20 mL of acetonitrile/water (80/20, v/v).

-

Shake for 60 minutes on a horizontal shaker.

-

Centrifuge at 2500 rpm for 5 minutes.

-

Dilute the supernatant (e.g., 1:5 with water) and filter through a 0.2 µm PTFE syringe filter into an LC vial.[13]

LC-MS/MS Analysis

Instrumentation:

-

A Liquid Chromatography system coupled to a Triple Quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[14][15]

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18).[8][14]

-

Mobile Phase A: Water with additives like ammonium formate, acetic acid, or formic acid.[8]

-

Mobile Phase B: Methanol or acetonitrile with similar additives.[8]

-

Gradient Elution: A typical gradient runs from a lower to a higher percentage of the organic mobile phase over several minutes to separate the analytes.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[7]

-

Acquisition Mode: Selected Reaction Monitoring (SRM) for triple quadrupole instruments, monitoring specific precursor-to-product ion transitions for this compound for quantification and qualification. For high-resolution instruments, accurate mass measurements of the precursor and fragment ions are used.

Conclusion

This compound is a significant and widespread mycotoxin in cereal crops, warranting continuous monitoring and research. The methodologies for its extraction and quantification are well-established, with LC-MS/MS providing the necessary sensitivity and specificity for accurate analysis in complex food matrices. A deeper understanding of the factors influencing its production in the field and its complete biosynthetic pathway will be crucial for developing effective mitigation strategies to ensure the safety of our global food supply. Further toxicological studies are also essential to fully assess the potential risks associated with chronic dietary exposure to this compound.

References

- 1. Transcriptional regulation of enniatins production by Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the Efficiency of Hydroxycinnamic Acids to Inhibit the Production of Enniatins by Fusarium avenaceum and Modulate the Expression of Enniatins Biosynthetic Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Emerging Mycotoxin and Emerging Issues [mdpi.com]

- 5. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Potential for the Bio-Detoxification of the Mycotoxins Enniatin B and Deoxynivalenol by Lactic Acid Bacteria and Bacillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples [mdpi.com]

- 13. lcms.cz [lcms.cz]

- 14. researchgate.net [researchgate.net]

- 15. Biomonitoring of this compound and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]

Enniatin B1 as an Ionophore: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by Fusarium species, has garnered significant attention for its diverse biological activities, including its potent ionophoric properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as an ionophore. It details its molecular structure, ion selectivity, and the proposed models of ion transport across biological membranes. Furthermore, this guide outlines the key experimental protocols used to elucidate its function and summarizes the downstream cellular consequences of its ionophoric activity, including the disruption of mitochondrial function and the modulation of critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic and toxicological potential of this compound.

Introduction

This compound is a member of the enniatin family of mycotoxins, characterized by a cyclic structure of alternating D-α-hydroxyisovaleric acid and N-methyl-L-amino acid residues.[1] Its lipophilic nature allows it to readily partition into cellular membranes, where it can function as an ionophore—a lipid-soluble molecule that facilitates the transport of ions across biological membranes.[2][3] This ionophoric activity is central to its biological effects, which range from antimicrobial and insecticidal to cytotoxic and potential anticancer properties.[2][4] Understanding the precise mechanism of this compound's ionophoric action is crucial for harnessing its therapeutic potential while mitigating its toxicological risks.

Molecular Structure and Ion Selectivity

The structure of this compound consists of three molecules of N-methyl-L-valine and three molecules of D-α-hydroxyisovaleric acid, arranged in a cyclic, alternating sequence. This conformation creates a central polar cavity capable of coordinating with cations, while the exterior of the molecule is nonpolar, facilitating its insertion into the lipid bilayer.

This compound exhibits a distinct preference for certain cations. While specific quantitative binding affinities for this compound are not extensively documented in the literature, the general selectivity for enniatins has been established through various experimental approaches.

| Ion | Selectivity | Supporting Evidence |

| Potassium (K⁺) | High | Enniatins are known to be highly selective for potassium ions.[5] |

| Calcium (Ca²⁺) | Moderate | Exhibits a lower affinity compared to K⁺.[5] |

| Sodium (Na⁺) | Moderate | Similar to Ca²⁺ in terms of transport efficiency.[5] |

| Magnesium (Mg²⁺) | Low | Lower permeability compared to K⁺, Ca²⁺, and Na⁺.[5] |

| Lithium (Li⁺) | Low | The least transported among the tested alkali and alkaline earth metals.[5] |

Table 1: Ion Selectivity of Enniatins.

Mechanism of Ion Transport

The primary mechanism by which this compound facilitates ion transport across membranes is through a mobile carrier model . In this model, the enniatin molecule encapsulates a cation in its central cavity, forming a lipophilic complex. This complex can then diffuse across the lipid bilayer, releasing the ion on the other side.

Another proposed mechanism involves the formation of a transmembrane channel . It is hypothesized that multiple enniatin molecules can stack within the membrane to form a transient pore or channel through which ions can pass. Patch-clamp studies have provided evidence for the formation of cation-selective pores by enniatins, including this compound.[6]

Experimental Protocols for Studying this compound Ionophore Activity

Black Lipid Membrane (BLM) Electrophysiology

This technique allows for the direct measurement of ion currents across an artificial lipid bilayer, providing insights into channel formation and ion selectivity.

Methodology:

-

Chamber Setup: A two-chamber system is separated by a thin partition containing a small aperture (typically 50-250 µm in diameter).[7]

-

Bilayer Formation: A solution of synthetic lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) is "painted" across the aperture to form a stable bilayer.[7] The formation of the bilayer is monitored by measuring the increase in membrane capacitance.

-

This compound Addition: this compound, dissolved in a suitable solvent like ethanol, is added to the aqueous solution in one or both chambers.

-

Current Recording: Ag/AgCl electrodes are placed in each chamber to apply a voltage across the bilayer and record the resulting ion currents using a patch-clamp amplifier.

-

Data Analysis: Single-channel conductance, ion selectivity (by varying the ionic composition of the solutions), and open/closed kinetics of the pores are analyzed.

Patch-Clamp Electrophysiology

This technique allows for the study of ion channels and pores in the membranes of living cells.

Methodology:

-

Cell Preparation: Cultured cells are plated on coverslips.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an appropriate intracellular solution and mounted on a micromanipulator.[8][9]

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".[10]

-

Configuration:

-

Cell-attached: Records the activity of channels within the patched membrane area without disrupting the cell.

-

Whole-cell: The membrane patch is ruptured, allowing for the recording of the total ionic current across the entire cell membrane.[11]

-

Inside-out/Outside-out: A patch of membrane is excised, allowing for the study of channel activity with precise control over the composition of the solution on either side of the membrane.

-

-

Data Acquisition and Analysis: Ionic currents are recorded in response to voltage steps, and the single-channel conductance, ion selectivity, and gating properties of this compound-induced pores are determined.

Cellular Consequences of this compound Ionophoric Activity

The disruption of cellular ion homeostasis by this compound triggers a cascade of downstream effects, ultimately leading to cytotoxicity.

Mitochondrial Dysfunction

Mitochondria are particularly sensitive to the ionophoric effects of this compound. The influx of cations, especially K⁺, into the mitochondrial matrix leads to:

-

Mitochondrial Membrane Depolarization: The dissipation of the electrochemical gradient across the inner mitochondrial membrane.

-

Uncoupling of Oxidative Phosphorylation: The disruption of ATP synthesis.

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): A non-selective channel in the inner mitochondrial membrane whose opening leads to mitochondrial swelling and the release of pro-apoptotic factors.[12]

Mitochondrial Permeability Transition Pore (mPTP) Assay Protocol:

-

Cell Loading: Cells are incubated with Calcein-AM, a fluorescent dye that accumulates in the cytoplasm and mitochondria.

-

Quenching: CoCl₂, a quencher of calcein fluorescence, is added to the extracellular medium. CoCl₂ can enter the cytoplasm but not the mitochondria in healthy cells.

-

Treatment: Cells are treated with this compound to induce mPTP opening.

-

Fluorescence Measurement: Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the calcein fluorescence. The decrease in mitochondrial fluorescence is measured using flow cytometry or fluorescence microscopy.[12]

Disruption of Calcium Homeostasis

Recent studies suggest that this compound's effect on intracellular calcium levels may be more complex than direct ion transport. Evidence indicates that this compound can modulate the activity of endogenous calcium channels, such as store-operated calcium (SOC) channels, leading to an influx of Ca²⁺ from the extracellular space or release from intracellular stores like the endoplasmic reticulum.[12]

Induction of Oxidative Stress and Apoptosis

The mitochondrial dysfunction and altered calcium signaling induced by this compound contribute to the overproduction of reactive oxygen species (ROS), leading to oxidative stress.[2][3] This, in turn, can trigger apoptotic cell death through the activation of caspase cascades.

Modulation of Cellular Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and stress response.

Inhibition of Nrf2/HO-1 and JAK/STAT3 Signaling

Studies have demonstrated that this compound can inhibit the Nrf2/HO-1 pathway, a critical antioxidant response pathway, and the JAK/STAT3 signaling pathway, which is involved in cell proliferation and survival.[13] Inhibition of these pathways contributes to the cytotoxic and pro-apoptotic effects of this compound.

Modulation of ERK and NF-κB Signaling

This compound has also been reported to decrease the activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway involved in cell proliferation.[4] Additionally, it can moderately inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response and cell survival.[4]

Conclusion

The mechanism of action of this compound as an ionophore is multifaceted, involving both direct transport of cations across membranes and the modulation of endogenous ion channels and signaling pathways. Its ability to disrupt cellular ion homeostasis, particularly in mitochondria, is a key driver of its biological activity. While the qualitative aspects of its ionophoric function are well-established, a deeper quantitative understanding of its ion binding affinities and transport kinetics is an area for future research. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic and toxicological implications of this potent mycotoxin.

References

- 1. This compound | C34H59N3O9 | CID 11262300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the electrophysiological properties of enniatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. Patch Clamp Protocol [labome.com]

- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces damage to Leydig cells via inhibition of the Nrf2/HO-1 and JAK/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Enniatin B1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin B1 (ENN B1), a cyclic hexadepsipeptide mycotoxin produced by Fusarium species, is an emerging contaminant of concern in food and feed. While its biological activities have been a subject of interest, a comprehensive understanding of its toxicological profile at the cellular level is crucial for risk assessment and potential therapeutic applications. This technical guide provides an in-depth overview of the in vitro toxicology of ENN B1, summarizing key quantitative data, detailing experimental methodologies for its assessment, and visualizing the molecular pathways it perturbs. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to elucidate the mechanisms of ENN B1 toxicity and to evaluate its potential impact on human health.

Cytotoxicity of this compound

ENN B1 exhibits a broad spectrum of cytotoxic activity against various cell lines, with its potency being cell-type dependent. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. A summary of reported IC50 values for ENN B1 across different cell lines and exposure times is presented in Table 1.

Table 1: Cytotoxicity (IC50 Values) of this compound in Various Cell Lines

| Cell Line | Cell Type | Exposure Time (h) | IC50 (µM) | Reference(s) |

| Caco-2 | Human colorectal adenocarcinoma | 24 - 72 | 0.8 - 11.5 | [1][2] |

| HT-29 | Human colon carcinoma | 48 - 72 | 3.7 - 16.6 | [1][2] |

| HepG2 | Human liver carcinoma | 48 - 72 | 8.5 - 24.3 | [1][2] |

| MRC-5 | Human fetal lung fibroblast | Not Specified | 4.5 - 4.7 | [1] |

| CHO-K1 | Chinese hamster ovary | Not Specified | 2.47 - 4.53 | [1] |

| IPEC-J2 | Porcine intestinal epithelial | 24 | > 5 (no reduction in viability) | [1] |

| SF-9 | Insect (Spodoptera frugiperda) | 48 | 6.6 | [1] |

| PK-15 | Porcine kidney | 24 | 41 | [1] |

| CCF-STTG1 | Human astrocytoma | Not Specified | 4.4 | [3] |

Mechanisms of this compound-Induced Toxicity

The cytotoxic effects of ENN B1 are mediated through several interconnected mechanisms, primarily the induction of oxidative stress, apoptosis, and disruption of the cell cycle.

Oxidative Stress

ENN B1 has been shown to induce the overproduction of reactive oxygen species (ROS) in various cell types.[4] This oxidative stress can lead to subsequent cellular damage, including lipid peroxidation and DNA damage, ultimately contributing to cell death.[4] For instance, in Caco-2 cells, exposure to ENN B1 at concentrations of 1.5 and 3 µM resulted in a significant increase in ROS levels.[4] Similarly, intracellular ROS generation was observed in mouse blastocysts treated with 1–10 µM of enniatins.[4]

Apoptosis

A primary mechanism of ENN B1-induced cytotoxicity is the induction of apoptosis, or programmed cell death. This process is often initiated by the ENN B1-mediated increase in intracellular ROS.[5][6] The apoptotic cascade involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

The apoptotic pathway induced by ENN B1 involves the modulation of key regulatory proteins. For example, ENN B1 can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade.

Cell Cycle Arrest

ENN B1 can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at different phases. This effect is cell-type and concentration-dependent. For example, in HepG2 cells, ENN B1 (1.5 µM and 3 µM) caused an increase in the proportion of cells in the G0/G1 phase and a decrease in the G2/M phase after 48 and 72 hours of exposure.[1] In contrast, in Caco-2 cells, ENN B1 (0.9 µM to 15 µM) induced cell cycle arrest in the G2/M phase after 24 hours and in the S phase after 72 hours.[1]

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Exposure Time (h) | Effect on Cell Cycle | Reference(s) |

| HepG2 | 1.5 and 3 | 48 and 72 | Increase in G0/G1 phase, decrease in G2/M phase | [1] |

| Caco-2 | 0.9 - 15 | 24 | G2/M phase arrest | [1] |

| Caco-2 | 0.9 - 15 | 72 | S phase arrest | [1] |

Signaling Pathways Modulated by this compound

ENN B1 exerts its toxic effects by modulating several key intracellular signaling pathways that are critical for cell survival, proliferation, and stress response.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation and differentiation.[7] ENN B1 has been shown to disrupt this pathway, contributing to its anti-proliferative effects.[8]

JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway plays a critical role in cell survival and proliferation. Recent studies have indicated that ENN B1 can repress this pathway, leading to cellular damage.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a major cellular defense mechanism against oxidative stress. ENN B1 has been found to inhibit this protective pathway, thereby exacerbating oxidative damage.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of ENN B1 toxicity. The following sections provide protocols for key in vitro assays.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[9][10][11]

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[11]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[9]

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treatment: Prepare serial dilutions of ENN B1 in complete culture medium. Remove the old medium from the wells and add 100 µL of the ENN B1 dilutions. Include vehicle control (medium with the same concentration of solvent as the highest ENN B1 concentration) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][11]

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

References

- 1. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Emerging Mycotoxin and Emerging Issues [mdpi.com]

- 5. This compound exerts embryotoxic effects on mouse blastocysts and induces oxidative stress and immunotoxicity during embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.red [2024.sci-hub.red]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. broadpharm.com [broadpharm.com]

Enniatin B1: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest in the scientific community due to its diverse biological activities.[1][2] These activities, which include antimicrobial, antifungal, and cytotoxic properties, are intrinsically linked to its unique chemical structure.[3][4] Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the SAR studies of this compound, detailing its mechanism of action, summarizing quantitative biological data, and providing protocols for key experimental assays.

Core Structure and Mechanism of Action

This compound is composed of three alternating units of N-methyl-L-valine and D-α-hydroxyisovaleric acid.[5] This cyclic structure confers ionophoric properties, allowing it to form complexes with cations and transport them across biological membranes.[5][6] This disruption of ion gradients is a key aspect of its biological activity.

The primary mechanism of action of this compound involves its ability to act as an ionophore, particularly for potassium ions. By forming a stable complex with K+ in the central cavity of its structure, this compound facilitates the transport of these ions across lipid bilayers, leading to the dissipation of the membrane potential. This ionophoric activity is believed to be a major contributor to its cytotoxic and antimicrobial effects.

Beyond its ionophoric nature, this compound has been shown to modulate key cellular signaling pathways. Notably, it has been observed to inhibit the activation of Extracellular signal-Regulated Kinase (ERK), a crucial component of the MAPK signaling pathway involved in cell proliferation and survival.[7][8] Furthermore, this compound can induce apoptosis through the activation of caspase cascades.[1][7]

Structure-Activity Relationship Studies

The biological activity of this compound is highly dependent on its chemical structure. Modifications to both the amino acid and hydroxy acid residues, as well as the overall ring size, have been shown to significantly impact its potency and selectivity.

Cytotoxicity

The cytotoxic effects of this compound and its analogs have been evaluated against a variety of cancer cell lines. The IC50 values are influenced by the nature of the N-methyl amino acid residues.

| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |

| Enniatin A | sec-butyl | sec-butyl | sec-butyl | MRC-5 | 0.8 | [5] |

| Enniatin A1 | sec-butyl | sec-butyl | isopropyl | CHO-K1 | 4.53 - 2.47 | [2] |

| Enniatin B | isopropyl | isopropyl | isopropyl | MRC-5 | 3.6 | [5] |

| This compound | sec-butyl | isopropyl | isopropyl | CHO-K1 | 4.53 - 2.47 | [2] |

| Enniatin B2 | sec-butyl | sec-butyl | isobutyl | - | - | |

| Enniatin B3 | isobutyl | isobutyl | isobutyl | - | - | |

| Beauvericin | benzyl | benzyl | benzyl | HepG2 | - |

Table 1: Cytotoxicity (IC50) of Enniatin Analogs. This table summarizes the half-maximal inhibitory concentrations of various enniatin analogs against different cell lines.

Antimicrobial Activity

The antimicrobial activity of enniatins is also modulated by their structural features. The minimum inhibitory concentration (MIC) varies depending on the specific analog and the target microorganism.

| Compound | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |

| Enniatin A | sec-butyl | sec-butyl | sec-butyl | M. tuberculosis | - | |

| Enniatin A1 | sec-butyl | sec-butyl | isopropyl | M. tuberculosis | - | |

| Enniatin B | isopropyl | isopropyl | isopropyl | C. perfringens | - | [7] |

| This compound | sec-butyl | isopropyl | isopropyl | M. tuberculosis | - | [2] |

| Beauvericin | benzyl | benzyl | benzyl | M. tuberculosis | - |

Table 2: Antimicrobial Activity (MIC) of Enniatin Analogs. This table presents the minimum inhibitory concentrations of various enniatin analogs against different microorganisms.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Cell culture medium

-

Test compound (this compound or analogs)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility

This method tests the antibiotic susceptibility of bacteria.

Materials:

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Bacterial culture

-

Paper disks impregnated with the test compound

-

Forceps

Procedure:

-

Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the surface of a Mueller-Hinton agar plate.

-

Using sterile forceps, place paper disks impregnated with known concentrations of the test compound onto the agar surface.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disk. The size of the zone is indicative of the antimicrobial activity.

Signaling Pathways and Visualizations

ERK Signaling Pathway

This compound has been shown to inhibit the ERK signaling pathway, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation.

Figure 1: this compound inhibits the ERK signaling pathway, thereby reducing cell proliferation.

Apoptosis Pathway

This compound can induce apoptosis through the intrinsic pathway, involving the activation of a caspase cascade.

Figure 2: this compound induces apoptosis via the mitochondrial pathway and caspase activation.

Conclusion

The structure-activity relationship of this compound is a complex yet crucial area of study for the development of new therapeutic agents. Its unique ionophoric properties, coupled with its ability to modulate key signaling pathways, make it a promising scaffold for drug design. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the potential of this compound and its analogs in various therapeutic areas, from infectious diseases to oncology. Further research into the synthesis of novel analogs and a deeper understanding of their interactions with biological targets will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Emerging Mycotoxin and Emerging Issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Vivo Toxicokinetics and Metabolism of Enniatin B1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is a frequent contaminant of cereal grains and their-based food and feed products. Its ionophoric properties and potential for cytotoxicity have raised concerns regarding its impact on human and animal health. A thorough understanding of its in vivo toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—and metabolic fate is crucial for accurate risk assessment and the development of potential mitigation strategies. This technical guide provides a comprehensive overview of the current knowledge on the in vivo toxicokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

In Vivo Toxicokinetics of this compound

The in vivo toxicokinetic profile of this compound exhibits significant species-dependent differences, particularly in its oral bioavailability. Studies in pigs and broiler chickens have been pivotal in elucidating these variations.

Data Presentation: Toxicokinetic Parameters

The following table summarizes the key toxicokinetic parameters of this compound following intravenous and oral administration in different animal models.

| Parameter | Pigs | Broiler Chickens | Reference(s) |

| Intravenous Administration | |||

| Dose | 0.05 mg/kg bw | 0.2 mg/kg bw | [1] |

| Elimination Half-Life (t½β) | 1.13 h | 2.6 h | [1][2] |

| Volume of Distribution (Vd) | 0.7 L/kg | 25.09 L/kg | [1][2] |

| Total Body Clearance (Cl) | 1.91 L/(h·kg) | 6.63 L/(h·kg) | [1] |

| Oral Administration | |||

| Dose | 0.05 mg/kg bw | 0.2 mg/kg bw | [2][3] |

| Absolute Oral Bioavailability (F) | 90.9% | 5% | [2][3] |

| Time to Maximum Concentration (Tmax) | 0.24 h | - | [2] |

| Absorption Half-Life (t½a) | 0.15 h | - | [2] |

| Elimination Half-Life (t½β) | 1.57 h | - | [2] |

Experimental Protocols

The determination of this compound and its metabolites in biological matrices predominantly relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo toxicokinetics study of this compound.

Detailed Methodologies

1. Animal Studies:

-

Animal Models: Pigs and broiler chickens are the most commonly used models for in vivo toxicokinetic studies of this compound.[2][3]

-

Dosing: this compound is typically dissolved in a suitable vehicle (e.g., ethanol/water) and administered intravenously (IV) via an ear vein (pigs) or wing vein (chickens) or orally (PO) via gavage or intracrop bolus.[2][3][4]

-

Blood Sampling: Blood samples are collected at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[5]

2. Sample Preparation:

-

Protein Precipitation: A common method for plasma sample clean-up involves protein precipitation with a water-miscible organic solvent like acetonitrile.[5] The supernatant is then typically evaporated and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

-

Liquid-Liquid Extraction (LLE): For more complex matrices or to achieve lower detection limits, LLE with a solvent such as ethyl acetate may be employed.[6]

3. LC-MS/MS Analysis:

-

Chromatography: Reverse-phase liquid chromatography is used to separate this compound from endogenous matrix components. A C18 column is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.[7][8] A gradient elution is used to achieve optimal separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used for detection and quantification. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The ammonium adduct [M+NH4]+ is often the most abundant precursor ion for this compound.[7][8]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| This compound | 671.4 | 214.2, 196.2 | [7] |

| This compound | 654.5 | 85.9, 195.9 | [9] |

In Vivo Metabolism of this compound

This compound undergoes extensive phase I metabolism, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[2][7] To date, no phase II metabolites (e.g., glucuronide or sulfate conjugates) have been detected in vivo.[2]

Identified Metabolites

The main metabolic pathways for this compound are hydroxylation, carbonylation, carboxylation, and oxidative demethylation.[10][11] In vivo studies in pigs have identified several of these metabolites in plasma.[11]

| Metabolic Reaction | Detected In Vivo (Pigs) | Analytical Method | Reference(s) |

| Hydroxylation | Yes | LC-HRMS | [11] |

| Carbonylation | Yes | LC-HRMS | [11] |

| Carboxylation | Yes | LC-HRMS | [11] |

| Oxidative Demethylation | Yes | LC-HRMS | [11] |

Signaling Pathway: Metabolic Transformation

The biotransformation of this compound is predominantly carried out by the CYP3A subfamily of cytochrome P450 enzymes, with CYP3A4 being a key player in humans.[7] There is also evidence suggesting the involvement of other CYP isoforms, such as CYP3A5, in the formation of carbonylated metabolites.[7]

Conclusion